Zirconium acetate
Description
Properties
IUPAC Name |
zirconium(4+);tetraacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.Zr/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFVROSEPLMJAP-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890586 | |
| Record name | Zirconium(4+) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Aqueous solution is faint yellow; [MSDSonline] | |
| Record name | Acetic acid, zirconium salt (1:?) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(IV) acetate | |
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CAS No. |
4229-34-9, 7585-20-8 | |
| Record name | Acetic acid, zirconium(4+) salt (4:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004229349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, zirconium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, zirconium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(4+) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890586 | |
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| Record name | Zirconium acetate | |
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| Record name | Zirconium(4+) acetate | |
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| Record name | ZIRCONIUM ACETATE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium acetate is typically synthesized by reacting zirconyl chloride with acetic acid. The reaction involves the hydrolysis of zirconyl chloride in the presence of acetic acid, leading to the formation of this compound. The reaction can be represented as follows:
ZrOCl2+CH3COOH→Zr6O4(OH)4(O2CCH3)12
Industrial Production Methods
Industrial production of this compound involves the controlled hydrolysis of zirconyl chloride in an aqueous solution of acetic acid. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure the formation of the desired product. The resulting this compound is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Zirconium acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium dioxide.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The acetate groups in this compound can be substituted with other ligands to form different zirconium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligands such as chloride, nitrate, or sulfate can be used to replace the acetate groups.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various zirconium complexes with different ligands
Scientific Research Applications
Zirconium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zirconium acetate involves its ability to form stable complexes with various ligands. This property allows it to act as a precursor for the synthesis of metal-organic frameworks and other zirconium-based compounds. The molecular targets and pathways involved in its action include the coordination of zirconium ions with ligands, leading to the formation of stable complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Other Zirconium Compounds
- Key Differences :
Other Acetates
- Key Differences :
Antifreeze Proteins (AFPs) and Organic Ice-Shaping Compounds
- Key Differences: Cost: ZRA is 50,000–100,000× cheaper than AFPs . Stability: ZRA’s inorganic nature ensures thermal stability up to 100°C, unlike AFPs .
Biological Activity
Zirconium acetate (ZrAc) is a compound that has garnered attention in various scientific fields due to its unique biological activities, particularly in relation to ice structuring and potential biomedical applications. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies and relevant data tables.
Overview of this compound
This compound is an inorganic compound that has been studied for its properties in controlling ice crystal growth, similar to antifreeze proteins found in nature. Its ability to modulate ice formation has implications for both biological and industrial applications.
Ice Structuring Properties
This compound exhibits significant ice-shaping properties, which can be harnessed in various applications. Research has shown that when solutions of this compound are frozen, they can form oriented and hexagonal ice crystals. This process is influenced by the concentration of zirconium and the growth velocity of the ice crystals .
Table 1: Ice Structuring Properties of this compound
| Parameter | Value/Description |
|---|---|
| Ice Crystal Shape | Hexagonal |
| Growth Rate Modulation | Significant reduction compared to control |
| pH Range for Activity | 3.5 - 4.5 |
Cytotoxicity and Biocompatibility
The biocompatibility of this compound has been investigated through cytotoxicity assays using various cell lines. In a study assessing the effects of zirconium-modified bioactive glass on Saos-2 cells, it was found that higher concentrations of zirconium led to decreased cell viability. However, at lower concentrations (25 mg/mL), the cytotoxic effects were significantly reduced, indicating that zirconium can enhance cell viability under certain conditions .
Table 2: Cytotoxicity Assay Results
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 100 | <10 |
| 50 | Moderate increase |
| 25 | Significant increase |
Antioxidant Activity
This compound has also been evaluated for its radical-scavenging properties. Studies indicate that it can effectively react with free radicals under specific pH conditions, demonstrating potential antioxidant activity. This property is crucial for applications in pharmaceuticals and food preservation .
Case Studies
- Ice Templating Applications : A study demonstrated that this compound could induce six-fold symmetry in cavities formed during ice templating processes. This property mimics naturally occurring antifreeze proteins and opens avenues for creating novel materials with specific structural characteristics .
- Biomedical Applications : Research has indicated that this compound's ability to inhibit ice recrystallization could be beneficial in cryopreservation techniques, enhancing the viability of biological samples during freezing processes .
Q & A
Q. What experimental methods are commonly employed to assess zirconium acetate’s inhibition of ice growth and recrystallization?
- Methodological Answer : Ice growth rates are measured using a nanoliter osmometer with temperature precision of 2–3 millidegrees. Solutions are flash-frozen, and crystal growth is recorded under controlled supercooling conditions. Recrystallization inhibition is evaluated via optical microscopy with a Linkam cold stage, where samples are cooled to –20°C, warmed to –3°C, and monitored for crystal evolution. ImageJ analysis quantifies growth rates and symmetry .
Q. How does this compound compare to antifreeze proteins (AFPs) in thermal hysteresis (TH) activity?
- Methodological Answer : TH is measured by determining the gap between melting and freezing temperatures. While AFPs exhibit high TH (1–5°C), this compound shows minimal TH (0.02–0.04°C). This is assessed by cooling solutions until ice forms and incrementally warming to observe melting. ZRA’s lower TH suggests reversible ice-binding mechanisms, unlike irreversible AFP interactions .
Q. What are the standard protocols for preparing this compound solutions in ice-inhibition studies?
- Methodological Answer : ZRA solutions (13.3 g/L Zr) are diluted in 100 mM sodium acetate buffer (pH 3.3–4.7). pH adjustments use acetic acid or HCl. ZRAH (30 g/L) is dissolved in acetate buffer and similarly pH-adjusted. Gelation at pH >4.7 requires fresh preparation to avoid polymerization .
Advanced Research Questions
Q. How does pH influence the oligomerization state of this compound and its ice-inhibition efficacy?
- Methodological Answer : At pH 3.3–4.2, ZRA forms tetrameric/octameric oligomers that bind ice planes via acetate and hydroxyl groups. Higher pH (4.7) induces over-polymerization, reducing activity due to slower diffusion. Oligomerization is confirmed via X-ray scattering and spectroscopic studies. Optimal ice-shaping occurs at pH 4.2, where oligomer size balances ice-surface interactions .
Q. What mechanisms explain contradictory findings on this compound’s ice-shaping activity across studies?
- Methodological Answer : Discrepancies arise from preparation protocols. Deville et al. (2011) observed hexagonal cavities only at pH 4, attributing inactivity at pH 3.3/4.5 to charge repulsion. However, Mizrahy et al. (2013) demonstrated activity across pH 3.3–4.7, linking efficacy to oligomerization rather than surface charge. Replicating buffer composition and aging conditions is critical .
Q. Can this compound’s ice-recognition mechanism mimic antifreeze proteins’ anchored clathrate model?
- Methodological Answer : ZRA’s acetate-methyl and hydroxyl groups align with ice’s a-axis, mimicking AFP threonine residues. However, molecular dynamics simulations suggest ZRA binds reversibly via van der Waals interactions, unlike AFPs’ anchored clathrate water. Mutagenesis studies on AFP mutants with methyl-exposing valine residues support this analogy .
Q. How do this compound and ZRAH differ in recrystallization inhibition (IRI) kinetics?
- Methodological Answer : ZRA reduces ice grain size by 60–70% after 60 minutes at –3°C, comparable to AFPs. ZRAH shows 40–50% inhibition due to lower active oligomer concentration. IRI is quantified via LC-PolScope imaging, where crystal orientation and size distribution are analyzed using polarization settings .
Data Contradiction Analysis
Q. Why do some studies report this compound’s hexagonal ice-shaping while others observe irregular morphologies?
- Resolution : Morphology depends on supercooling rates. At low supercooling (0.02°C/min), ZRA produces hexagonal facets. High supercooling (>0.1°C/min) induces hopper-shaped crystals with hollow centers. Divergent imaging conditions (e.g., temperature stability, cooling rate) explain variability .
Q. How can researchers reconcile conflicting data on this compound’s thermal hysteresis thresholds?
- Resolution : Earlier studies used a growth rate threshold of 0.2 µm/s for TH, yielding negligible activity. Later work applied 0.02 µm/s, revealing semi-TH gaps of 0.03–0.04°C. Standardizing growth rate definitions and imaging intervals (e.g., 5 snapshots per experiment) reduces discrepancies .
Tables
Table 1 : Key Parameters in this compound Ice-Inhibition Studies
| Parameter | ZRA (pH 4.2) | ZRAH (pH 4.2) | AFP Type III |
|---|---|---|---|
| Growth Rate (µm/s) | 0.05 | 0.08 | 0.01 |
| Thermal Hysteresis (°C) | 0.03 | 0.02 | 0.5 |
| IRI Efficiency (%) | 70 | 50 | 85 |
| Active Oligomer Size | Tetramer | Octamer | Monomeric |
| Sources: |
Table 2 : pH-Dependent Oligomerization of this compound
| pH | Oligomer State | Ice-Shaping Activity |
|---|---|---|
| 3.3 | Monomeric/Tetrameric | Low |
| 4.2 | Tetrameric/Octameric | High |
| 4.7 | Polymerized Sheets | Reduced |
| Sources: |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
